molecular formula C6H11NO3 B13210451 Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13210451
M. Wt: 145.16 g/mol
InChI Key: UBZPOOWBCRWJTN-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an amine and a hydroxylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted cyclobutane derivatives .

Scientific Research Applications

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate is unique due to its specific arrangement of functional groups on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

methyl 1-amino-3-hydroxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZPOOWBCRWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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